3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole, also known as iBTD, is a heterocyclic compound with potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It has a unique structure that makes it an interesting and versatile synthetic building block for drug discovery, organic synthesis, and biochemical studies. IBTD is a promising candidate for the development of new drugs, as it has demonstrated a wide range of biological activities in vitro and in vivo.
Scientific Research Applications
Fungicidal Activity
- Synthesis and Fungicidal Activity : 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles), a related class of compounds, show significant fungicidal activity against rice sheath blight, a major disease in rice. This indicates the potential of thiadiazole derivatives in agricultural applications (Chen, Li, & Han, 2000).
Antimicrobial Agents
- Synthesis of Formazans and Antimicrobial Activity : Derivatives of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial activity against pathogenic bacterial and fungal strains. This research highlights the potential of thiadiazole derivatives as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Pharmaceutical and Agricultural Significance
- Synthesis, Characterisation and Biological Evaluation : Novel derivatives of 1,3,4-thiadiazole have significant implications in health pharmaceutics and agriculture. The antibacterial and antifungal activities of these derivatives were studied, indicating their potential in pharmaceutical and agricultural fields (Makwane, Srivastava, Dua, & Srivastava, 2018).
Novel Synthesis Methods
- Facile Synthesis Approach : A novel approach for the synthesis of substituted 5-amino- and 3-amino-1,2,4-thiadiazoles from a common precursor using palladium-catalyzed Suzuki-Miyaura coupling was developed. This research opens new avenues for the efficient preparation of analogs around pharmaceutically relevant cores (Wehn, Harrington, & Eksterowicz, 2009).
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : 4-Phenyl-3-phenylamino-4H-[1,2,4]thiadiazol-5-one derivatives were synthesized and showed good anticonvulsant activity. This study contributes to the development of new drugs in the treatment of epilepsy (Diwakar, Sonar, Mishra, Tripathi, & Saraf, 2016).
Anticancer Agents
- Synthesis and Anticancer Activity : The synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles and their cytotoxicity against human cancer cell lines highlight the potential of thiadiazole derivatives as anticancer agents (Kumar, Kumar, Chang, Gupta, & Shah, 2011).
properties
IUPAC Name |
3-chloro-5-(2-methylpropylsulfanyl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)9-11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXVGPWGOKSLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=NS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676584 | |
Record name | 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole | |
CAS RN |
36955-41-6 | |
Record name | 3-Chloro-5-[(2-methylpropyl)thio]-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36955-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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